

# Application Notes: Isolating Excitatory Postsynaptic Currents (EPSCs) Using (-)-Bicuculline Methobromide

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## Compound of Interest

Compound Name: (-)-Bicuculline methobromide

Cat. No.: B1662874

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## Introduction

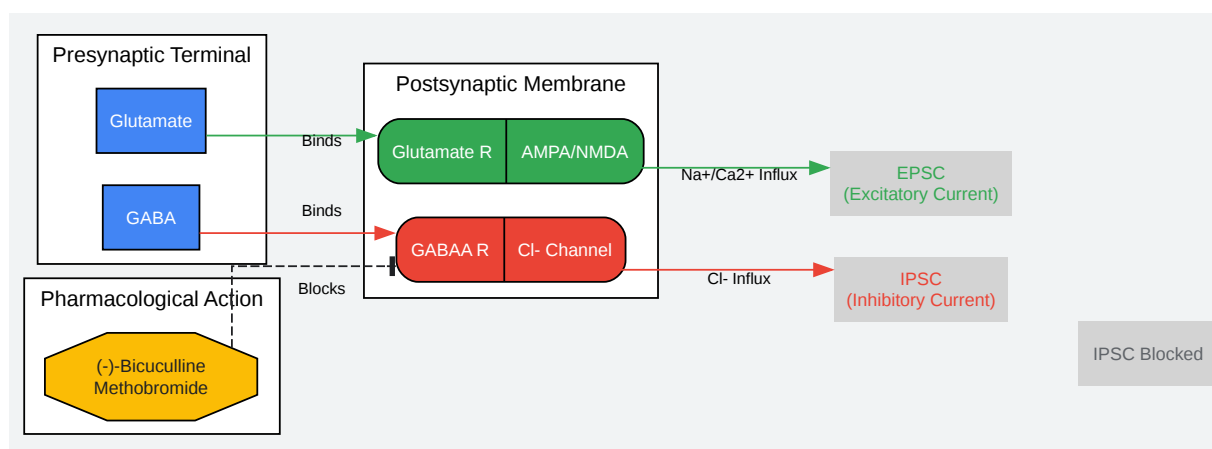
**(-)-Bicuculline methobromide** is a quaternary salt of the potent and selective GABAA receptor antagonist, (+)-bicuculline.[1] Its primary advantage in experimental neuroscience is its enhanced water solubility and stability in solution compared to its parent compound, facilitating its use in physiological buffers.[1] These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of **(-)-bicuculline methobromide** to pharmacologically isolate excitatory postsynaptic currents (EPSCs) by blocking inhibitory postsynaptic currents (IPSCs) mediated by GABAA receptors.

## Mechanism of Action

In the central nervous system, fast synaptic inhibition is primarily mediated by the neurotransmitter  $\gamma$ -aminobutyric acid (GABA) acting on ionotropic GABAA receptors. The binding of GABA to these receptors opens an integral chloride ( $\text{Cl}^-$ ) channel, leading to an influx of  $\text{Cl}^-$  and hyperpolarization or shunting of the postsynaptic membrane, resulting in an IPSC.

**(-)-Bicuculline methobromide** acts as a competitive antagonist at the GABAA receptor.[2][3][4] It binds to or near the GABA binding site, preventing the channel from opening in response to GABA.[3][4] This blockade effectively eliminates the fast inhibitory currents, allowing for the isolated measurement of excitatory currents (EPSCs), which are typically mediated by

glutamate receptors (e.g., AMPA, NMDA).[4][5] This pharmacological isolation is a crucial technique in electrophysiology for studying the properties of excitatory synapses without the confounding influence of simultaneous inhibitory inputs.



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**Caption:** Mechanism of GABAA receptor antagonism by **(-)-bicuculline methobromide**.

## Quantitative Data Summary

The following table summarizes key quantitative parameters for **(-)-bicuculline methobromide** and its parent compound, bicuculline. Researchers should note that the effective concentration can be dependent on the specific preparation and experimental conditions.

Parameter	Value	Notes and References
IC <sub>50</sub> (GABAA Receptor)	~3 $\mu$ M	For bicuculline methobromide. [6]
IC <sub>50</sub> (GABAA Receptor)	~2 $\mu$ M	For (+)-bicuculline.[7]
IC <sub>50</sub> Dependence	0.9 $\mu$ M - 5.8 $\mu$ M	The IC <sub>50</sub> for bicuculline block is dependent on the concentration of GABA used. [8]
Working Concentration	1 - 10 $\mu$ M	A common range for effectively blocking GABAA-mediated IPSCs. 1 $\mu$ M can block ~50-60% of IPSCs, while 10 $\mu$ M is often used for a more complete block.[2][9]
Solubility in Water	Up to 50 mM	For (-)-bicuculline methobromide.[1]
Off-Target Effects	Blocks SK channels	Can block small-conductance calcium-activated potassium (SK) channels, which may affect afterhyperpolarization.[2] [6][7]

## Experimental Protocols

This section provides a detailed protocol for isolating glutamatergic EPSCs in acute brain slices using whole-cell patch-clamp electrophysiology.

## Preparation of Solutions

### a) Artificial Cerebrospinal Fluid (aCSF) for Slicing and Recording (1 L)

- The key to viable brain slices is using an ice-cold, oxygenated cutting solution where Na<sup>+</sup> is replaced by an impermeable cation like NMDG to prevent excitotoxicity.[10]

Reagent	Concentration (mM)	Amount (g/L)
NaCl	120	7.01
KCl	3.5	0.26
CaCl <sub>2</sub>	2.5	0.28
MgCl <sub>2</sub>	1.3	0.12
NaH <sub>2</sub> PO <sub>4</sub>	1.25	0.15
NaHCO <sub>3</sub>	26	2.18
D-Glucose	10	1.80

Protocol:

- Dissolve all reagents except CaCl<sub>2</sub> and MgCl<sub>2</sub> in ~900 mL of ultrapure water.
- Bubble the solution with 95% O<sub>2</sub> / 5% CO<sub>2</sub> for at least 30 minutes. This is critical for oxygenation and maintaining pH.
- Add CaCl<sub>2</sub> and MgCl<sub>2</sub>, then adjust the final volume to 1 L.
- Verify pH is between 7.35-7.45 and osmolarity is ~300-310 mOsm/L.
- Keep the solution continuously bubbled with 95% O<sub>2</sub> / 5% CO<sub>2</sub>. For slicing, cool the aCSF to 0-4°C. For recording, maintain at 28-32°C.[2]

b) Intracellular Solution (for Patch Pipette, 50 mL)

Reagent	Concentration (mM)	Amount (for 50 mL)
K-Gluconate	135	1.58 g
KCl	10	37.3 mg
HEPES	10	119.2 mg
EGTA	0.5	9.5 mg
Mg-ATP	4	101.1 mg
Na-GTP	0.4	8.8 mg
Phosphocreatine	10	106.6 mg

#### Protocol:

- Dissolve reagents in ~45 mL of ultrapure water.
- Adjust pH to 7.2-7.3 with KOH.
- Adjust final volume to 50 mL.
- Filter through a 0.2  $\mu$ m syringe filter and aliquot into 1 mL tubes. Store at -20°C. Biocytin (e.g., 0.2-0.5%) can be added for post-hoc cell visualization.[\[11\]](#)

#### c) (-)-Bicuculline Methobromide Stock Solution

- Compound: **(-)-Bicuculline methobromide** (MW: 462.3 g/mol )[\[1\]](#)
- Preparation: Prepare a 10 mM stock solution in ultrapure water. For example, dissolve 4.62 mg in 1 mL of water.
- Storage: Aliquot and store at -20°C. The stock is stable for several months.

## Protocol for Isolating EPSCs

This protocol assumes a standard whole-cell patch-clamp setup for recording from neurons in acute brain slices.

### Step 1: Acute Brain Slice Preparation

- Anesthetize and perfuse the animal with ice-cold, oxygenated aCSF or a modified NMDG-based cutting solution.[\[12\]](#)
- Rapidly dissect the brain and mount it for slicing on a vibratome.
- Prepare 300-400  $\mu\text{m}$  thick slices in the ice-cold, oxygenated cutting solution.
- Transfer slices to a holding chamber with aCSF bubbled with 95%  $\text{O}_2$  / 5%  $\text{CO}_2$ . Allow slices to recover for at least 1 hour at room temperature or 32°C before recording.

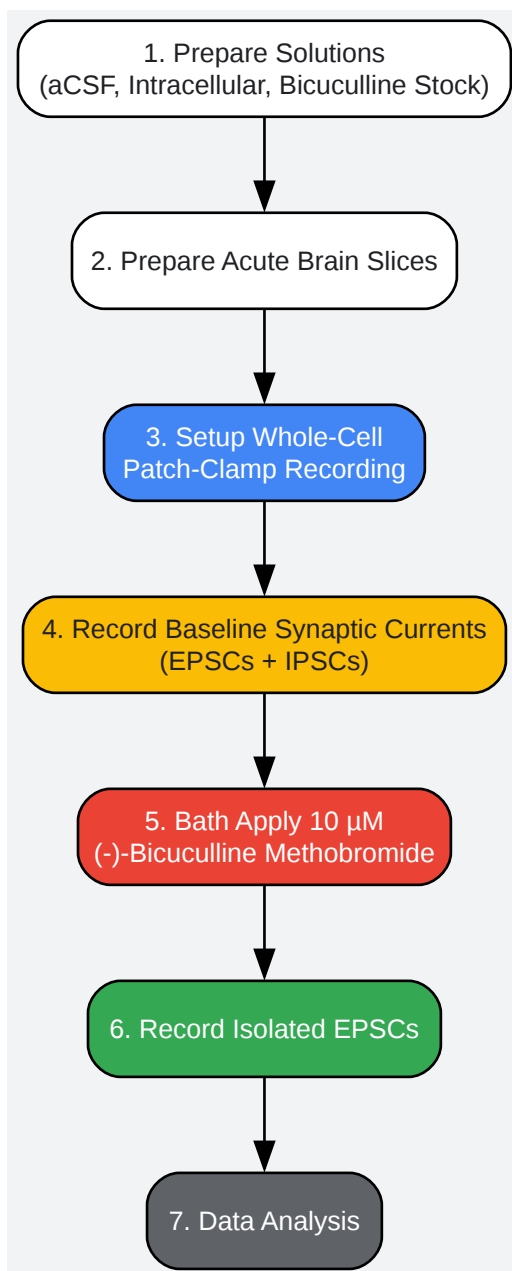
### Step 2: Electrophysiological Recording

- Transfer a slice to the recording chamber on the microscope stage and continuously perfuse with oxygenated aCSF (2-3 mL/min) at the desired temperature (e.g., 30°C).[\[2\]](#)
- Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6  $\text{M}\Omega$  when filled with intracellular solution.
- Establish a gigaohm seal ( $>1 \text{ G}\Omega$ ) on a target neuron and achieve the whole-cell configuration.
- Switch to voltage-clamp mode. To record EPSCs, hold the neuron at the reversal potential for inhibition, which is typically around -60 mV to -70 mV, depending on the intracellular and extracellular chloride concentrations.[\[2\]](#)

### Step 3: Pharmacological Isolation of EPSCs

- **Baseline Recording:** Place a stimulating electrode in a region that provides synaptic input to the recorded neuron. Deliver stimuli to evoke postsynaptic currents. At a holding potential of -60 mV, the recorded trace will be a composite of inward EPSCs and outward IPSCs (if the chloride reversal is more depolarized than the holding potential) or a mix of inward currents.
- **Application of (-)-Bicuculline Methobromide:** Dilute the 10 mM stock solution into the recording aCSF to a final concentration of 10  $\mu\text{M}$ . Switch the perfusion line to the aCSF containing bicuculline.

- Wash-in: Allow the drug to perfuse through the chamber for 5-10 minutes to ensure complete blockade of GABAA receptors.
- Record Isolated EPSCs: After wash-in, the inhibitory component of the synaptic response will be eliminated. The remaining inward current is the isolated EPSC. Proceed with experimental protocols, such as measuring I/O curves or paired-pulse ratios.



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